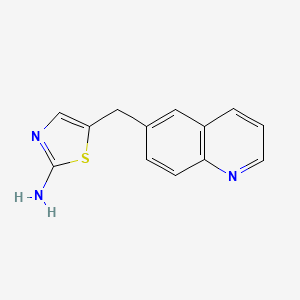
5-(Quinolin-6-ylmethyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Quinolin-6-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a quinoline and a thiazole ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both quinoline and thiazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-ylmethyl)thiazol-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors. One common method involves the condensation of 6-chloromethylquinoline with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(Quinolin-6-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
5-(Quinolin-6-ylmethyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including infections and cancer.
作用机制
The mechanism of action of 5-(Quinolin-6-ylmethyl)thiazol-2-amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can trigger a cascade of biochemical events that result in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Thiazole derivatives: Including thiamine (Vitamin B1) and sulfathiazole, which have various biological activities.
Uniqueness
The uniqueness of 5-(Quinolin-6-ylmethyl)thiazol-2-amine lies in its dual functionality, combining the properties of both quinoline and thiazole rings. This duality enhances its potential as a versatile pharmacophore in drug design and development.
属性
分子式 |
C13H11N3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
5-(quinolin-6-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)7-9-3-4-12-10(6-9)2-1-5-15-12/h1-6,8H,7H2,(H2,14,16) |
InChI 键 |
ZOEPDYIQYTUQTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C(S3)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


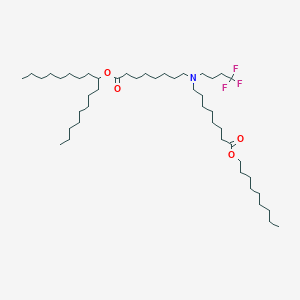

![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
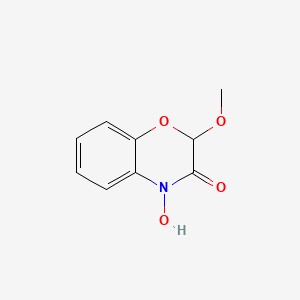
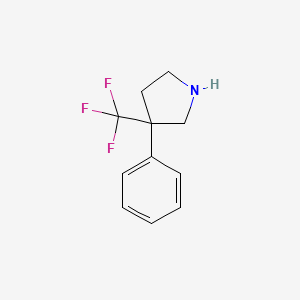
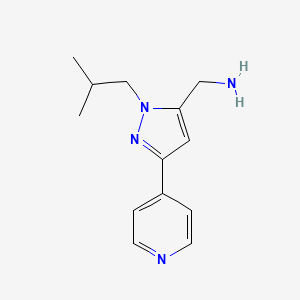
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)
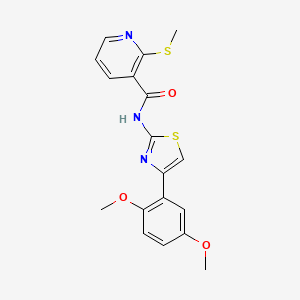

![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
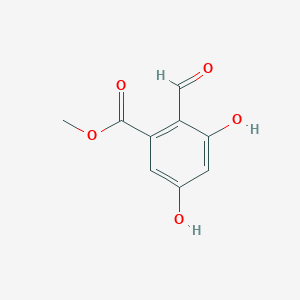
![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
